molecular formula C16H16Cl3N B589251 (1R,4R)-N-Desmethyl Sertraline Hydrochloride CAS No. 675126-09-7

(1R,4R)-N-Desmethyl Sertraline Hydrochloride

Cat. No. B589251
M. Wt: 328.661
InChI Key: YKXHIERZIRLOLD-INXKOZGQSA-N
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Description

“(1R,4R)-N-Desmethyl Sertraline Hydrochloride” is a metabolite of the antidepressant drug Sertraline . It is used for the treatment of central nervous system (CNS) disorders . The molecular formula is C16H16Cl3N and it has a molecular weight of 328.66 .


Synthesis Analysis

The synthesis of “(1R,4R)-N-Desmethyl Sertraline Hydrochloride” involves a reaction that gives a mixture of isomers in a specific ratio . The reaction mixture is cooled down to room temperature, quenched with an aqueous solution of phosphate buffer, extracted with dichloromethane, dried, and concentrated under reduced pressure to give a brown oil .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of “(1R,4R)-N-Desmethyl Sertraline Hydrochloride” is 328.7 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .

Scientific Research Applications

Analytical Techniques and Biological Material Quantitation

The scientific exploration of (1R,4R)-N-Desmethyl Sertraline Hydrochloride, an active metabolite of Sertraline, has been instrumental in optimizing drug dosage and personalizing treatment for depression and related conditions. Research focuses on the development of sensitive and reliable analytical methods for the quantitation of Sertraline and its metabolites in biological materials, such as blood, plasma, urine, and saliva. Techniques such as solid phase extraction, microextraction, and liquid-liquid extraction have been evaluated for their efficiency and precision in isolating these compounds. The final determination often employs high-performance liquid chromatography (HPLC), liquid chromatography (LC), and gas chromatography (GC) coupled with various detectors, highlighting the critical role of analytical chemistry in therapeutic drug monitoring and pharmacokinetic studies (Dziurkowska & Wesołowski, 2018).

Therapeutic Use and Antidepressant Efficacy

The therapeutic applications of (1R,4R)-N-Desmethyl Sertraline Hydrochloride extend to its role in treating post-traumatic stress disorder (PTSD), demonstrating efficacy in clinical trials alongside other antidepressants like Paroxetine and Sertraline. This aligns with the broader search for effective treatments for PTSD, where the metabolite's impact on serotonin reuptake mechanisms may offer insights into novel therapeutic pathways and the optimization of current treatment regimens (Feduccia et al., 2019).

Exploration in Mood and Anxiety Disorders

Further exploration of (1R,4R)-N-Desmethyl Sertraline Hydrochloride is found in its use within mood and anxiety disorder treatments. The compound's pharmacological profile, particularly its selective serotonin reuptake inhibition, forms a basis for investigating its efficacy across various conditions, including obsessive-compulsive disorder (OCD), social anxiety disorder, and major depressive disorder. Such studies underscore the compound's potential versatility in addressing a range of psychiatric conditions, contributing to a nuanced understanding of antidepressant drug action and the development of tailored therapeutic strategies (Sheehan & Kamijima, 2009).

Safety And Hazards

Safety data suggests that dust formation should be avoided and contact with skin and eyes should be prevented. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

As a metabolite of a widely used antidepressant, “(1R,4R)-N-Desmethyl Sertraline Hydrochloride” could be a subject of interest in future research, particularly in studies investigating the metabolism and pharmacokinetics of Sertraline .

properties

IUPAC Name

(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-INXKOZGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747554
Record name (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-N-Desmethyl Sertraline Hydrochloride

CAS RN

675126-09-7
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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